molecular formula C22H25F2NO3 B159621 N-(3-Fluoropropyl)paroxetine CAS No. 138135-14-5

N-(3-Fluoropropyl)paroxetine

Cat. No. B159621
CAS RN: 138135-14-5
M. Wt: 389.4 g/mol
InChI Key: FUCBTTRMHIHFNU-PXNSSMCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluoropropyl)paroxetine (NFPP) is a compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a modified version of paroxetine, which is used in the treatment of depression, anxiety, and other psychiatric disorders. NFPP has been developed as a potential PET radioligand for imaging the serotonin transporter (SERT) in the brain.

Mechanism of Action

N-(3-Fluoropropyl)paroxetine binds to the SERT with high affinity and specificity. It competes with serotonin for binding to the transporter and inhibits the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can modulate neurotransmission and affect mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to be a potent and selective SERT inhibitor in vitro and in vivo. It has a high affinity for the SERT (Ki = 0.6 nM) and a low affinity for other monoamine transporters such as the dopamine transporter and the norepinephrine transporter. This compound has been used in animal studies to investigate the role of the SERT in various physiological and pathological conditions such as stress, addiction, and mood disorders.

Advantages and Limitations for Lab Experiments

N-(3-Fluoropropyl)paroxetine has several advantages for lab experiments. It is a highly specific and selective ligand for the SERT, which allows for accurate measurement of SERT density and distribution in the brain. It has a high binding affinity and a fast washout rate, which allows for efficient imaging of the SERT. However, this compound has some limitations as well. It is a radioligand, which means that it exposes subjects to ionizing radiation. It also has a short half-life (t1/2 = 110 min), which limits its use in longitudinal studies.

Future Directions

N-(3-Fluoropropyl)paroxetine has several potential future directions. It can be used to investigate the role of the SERT in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. It can also be used to study the effects of pharmacological interventions on SERT function. Additionally, this compound can be used in combination with other PET radioligands to study the interactions between different neurotransmitter systems in the brain. Further research is needed to fully explore the potential of this compound in the field of neuroscience.

Synthesis Methods

The synthesis of N-(3-Fluoropropyl)paroxetine involves the reaction of paroxetine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3-Fluoropropyl)paroxetine has been developed as a PET radioligand for imaging the SERT in the brain. PET imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. The SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. Abnormalities in SERT function have been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. This compound can be used to measure the density and distribution of SERT in the brain, which can provide valuable information about the pathophysiology of these disorders.

properties

CAS RN

138135-14-5

Molecular Formula

C22H25F2NO3

Molecular Weight

389.4 g/mol

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-(3-fluoropropyl)piperidine

InChI

InChI=1S/C22H25F2NO3/c23-9-1-10-25-11-8-20(16-2-4-18(24)5-3-16)17(13-25)14-26-19-6-7-21-22(12-19)28-15-27-21/h2-7,12,17,20H,1,8-11,13-15H2/t17-,20-/m0/s1

InChI Key

FUCBTTRMHIHFNU-PXNSSMCTSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

Canonical SMILES

C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CCCF

Other CAS RN

138135-14-5

synonyms

3-NFPP
N-(3-(18F)fluoropropyl)paroxetine
N-(3-fluoropropyl)paroxetine
N-(3-fluoropropyl)paroxetine, 18F isome

Origin of Product

United States

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